molecular formula C18H25N3O4S B6062055 1-{4-[(1-pyrrolidinylsulfonyl)methyl]benzoyl}-4-piperidinecarboxamide

1-{4-[(1-pyrrolidinylsulfonyl)methyl]benzoyl}-4-piperidinecarboxamide

カタログ番号 B6062055
分子量: 379.5 g/mol
InChIキー: XATQUVPWYZKSQM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-{4-[(1-pyrrolidinylsulfonyl)methyl]benzoyl}-4-piperidinecarboxamide, commonly known as PSB-603, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. PSB-603 is a member of the sulfonyl-containing compounds that have been shown to have various biological activities.

作用機序

PSB-603 is a potent inhibitor of the enzyme carbonic anhydrase II (CAII). CAII is involved in the regulation of acid-base balance and is overexpressed in various types of cancer. By inhibiting CAII, PSB-603 disrupts the pH balance of cancer cells, leading to their death. PSB-603 has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. Inhibition of MMPs by PSB-603 leads to the prevention of cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
PSB-603 has been shown to have various biochemical and physiological effects. In preclinical studies, PSB-603 has been shown to reduce inflammation, inhibit tumor growth, and prevent cancer cell invasion and metastasis. In addition, PSB-603 has been shown to improve lung function in animal models of chronic obstructive pulmonary disease and asthma. PSB-603 has also been shown to reduce the replication of hepatitis C virus and human rhinovirus in vitro.

実験室実験の利点と制限

One of the main advantages of PSB-603 is its potent inhibitory activity against CAII and MMPs. This makes it a valuable tool for studying the role of these enzymes in various diseases. In addition, PSB-603 is stable in solution and can be easily synthesized in large quantities for research purposes. However, one of the limitations of PSB-603 is that it has not been tested in clinical trials, and its safety and efficacy in humans are not yet known.

将来の方向性

There are several future directions for the study of PSB-603. One area of research is the development of PSB-603 analogs with improved potency and selectivity for CAII and MMPs. Another area of research is the testing of PSB-603 in clinical trials for its potential use in the treatment of various diseases. In addition, PSB-603 could be used in combination with other drugs for synergistic effects. Finally, further studies are needed to investigate the safety and efficacy of PSB-603 in humans.

合成法

The synthesis of PSB-603 involves the reaction of 4-piperidinecarboxylic acid with 4-[(1-pyrrolidinylsulfonyl)methyl]benzoyl chloride in the presence of a base. The reaction yields PSB-603 as a white solid with a purity of over 98%. The synthesis method has been optimized to produce PSB-603 in large quantities for research purposes.

科学的研究の応用

PSB-603 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral activities. PSB-603 has been tested in preclinical studies for its potential use in the treatment of chronic obstructive pulmonary disease, asthma, and other inflammatory diseases. In addition, PSB-603 has been shown to inhibit the replication of hepatitis C virus and human rhinovirus, making it a potential candidate for the treatment of viral infections.

特性

IUPAC Name

1-[4-(pyrrolidin-1-ylsulfonylmethyl)benzoyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4S/c19-17(22)15-7-11-20(12-8-15)18(23)16-5-3-14(4-6-16)13-26(24,25)21-9-1-2-10-21/h3-6,15H,1-2,7-13H2,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATQUVPWYZKSQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-({4-[(Pyrrolidin-1-ylsulfonyl)methyl]phenyl}carbonyl)piperidine-4-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。